molecular formula C10H9N3O4 B2424401 5-(Furan-2-carboxamido)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1174308-67-8

5-(Furan-2-carboxamido)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2424401
CAS No.: 1174308-67-8
M. Wt: 235.199
InChI Key: PGDJBSYRIDMOAL-UHFFFAOYSA-N
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Description

5-(Furan-2-carboxamido)-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-carboxamido)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with 1-methyl-1H-pyrazole-3-carboxylic acid. The reaction is often facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) under microwave-assisted conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-carboxamido)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Furan-2-carboxamido)-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Furan-2-carboxamido)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: Shares the furan ring but lacks the pyrazole moiety.

    1-Methyl-1H-pyrazole-3-carboxylic acid: Contains the pyrazole ring but lacks the furan moiety.

    Furan-2,5-dicarboxamide: Contains two carboxamide groups on the furan ring.

Uniqueness

5-(Furan-2-carboxamido)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the combination of both furan and pyrazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

5-(furan-2-carbonylamino)-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-13-8(5-6(12-13)10(15)16)11-9(14)7-3-2-4-17-7/h2-5H,1H3,(H,11,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDJBSYRIDMOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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